molecular formula C27H28N2O4S B11420249 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11420249
M. Wt: 476.6 g/mol
InChI Key: USFPNPFXVCNNOX-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound with a unique structure that combines a benzyl(methyl)sulfamoyl group, a phenyl ring, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl(methyl)sulfamoyl Group:

    Coupling Reactions: The final step involves coupling the benzofuran moiety with the benzyl(methyl)sulfamoyl group under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C27H28N2O4S/c1-19(2)21-9-14-26-25(15-21)22(18-33-26)16-27(30)28-23-10-12-24(13-11-23)34(31,32)29(3)17-20-7-5-4-6-8-20/h4-15,18-19H,16-17H2,1-3H3,(H,28,30)

InChI Key

USFPNPFXVCNNOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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